3-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
Beschreibung
This compound is a quinazoline derivative characterized by a 4-chlorophenylmethyl group at position 3, a 4-methoxyphenylmethyl-substituted carboxamide at position 7, and a sulfanylidene-oxo moiety at positions 2 and 4 of the quinazoline core. Quinazolines are known for their diverse biological activities, including kinase inhibition, antimicrobial, and anticancer properties . The presence of electron-withdrawing (chlorophenyl) and electron-donating (methoxyphenyl) substituents suggests a balance between lipophilicity and solubility, which is critical for pharmacokinetic optimization. The sulfanylidene group may enhance binding to cysteine residues in target enzymes or receptors, a feature observed in protease inhibitors .
Eigenschaften
Molekularformel |
C24H20ClN3O3S |
|---|---|
Molekulargewicht |
466.0 g/mol |
IUPAC-Name |
3-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H20ClN3O3S/c1-31-19-9-4-15(5-10-19)13-26-22(29)17-6-11-20-21(12-17)27-24(32)28(23(20)30)14-16-2-7-18(25)8-3-16/h2-12H,13-14H2,1H3,(H,26,29)(H,27,32) |
InChI-Schlüssel |
JFHQNUGHFUQVFA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzyl chloride and 4-methoxybenzylamine, which undergo a series of reactions including nucleophilic substitution, cyclization, and thiolation to form the final product. The reaction conditions may involve the use of solvents such as dichloromethane, catalysts like triethylamine, and temperature control to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound. These products can have distinct chemical and biological properties, making them valuable for further research and applications.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 3-[(4-Chlorphenyl)methyl]-N-[(4-Methoxyphenyl)methyl]-4-oxo-2-sulfanyliden-1H-chinazolin-7-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Der Chinazolin-Kern der Verbindung kann an die aktiven Zentren von Enzymen binden und deren Aktivität hemmen. Das Vorhandensein der Chlorphenyl- und Methoxyphenylgruppen verstärkt seine Bindungsaffinität und Spezifität. Darüber hinaus kann die Sulfanyliden-Gruppe an Redoxreaktionen teilnehmen und die biologische Aktivität der Verbindung modulieren.
Wirkmechanismus
The mechanism of action of 3-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may bind to and inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
The structural and functional similarities and differences between the target compound and analogous quinazoline derivatives are summarized below. Key comparisons focus on substituent effects, molecular properties, and synthetic methodologies.
Substituent Variations at the N-Benzyl Position
Key Findings :
- The 4-methoxyphenylmethyl group (target compound) improves aqueous solubility compared to unsubstituted phenylmethyl analogs .
Variations in the Quinazoline Core and Sulfur-Containing Moieties
Key Findings :
- Sulfanylidene groups (common in all compounds) may act as Michael acceptors, enabling covalent binding to biological targets .
Key Findings :
- Recrystallization from dioxane () or ethanol () is common for purification.
Biologische Aktivität
The compound 3-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on the biological activities of this compound, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula of the compound is . The structural features include:
- A quinazoline core which is crucial for biological activity.
- Substituents such as 4-chlorophenyl and 4-methoxyphenyl that enhance its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds with similar structures have shown significant inhibition against various cancer cell lines. The IC50 values for these compounds often fall within a range that indicates potent activity.
In a study involving quinazolinone-based hybrids, compounds exhibited IC50 values ranging from 0.36 to 40.90 μM , with specific derivatives showing up to 63% inhibition against EGFR compared to standard treatments like erlotinib . The presence of bulky groups in the structure has been linked to enhanced activity.
Antimicrobial Activity
Quinazoline derivatives have also been reported to possess antimicrobial properties. The compound was evaluated alongside other sulfonamide-linked quinazolinones, where it demonstrated notable activity against various bacterial strains. In particular, some derivatives showed effective inhibition against resistant strains, indicating potential as new antimicrobial agents .
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for several enzymes implicated in disease pathways. For example, quinazoline derivatives have shown promise in inhibiting:
- COX enzymes , relevant for inflammation.
- Dipeptidyl peptidase IV (DPP-IV) , important in diabetes management.
In vitro studies have demonstrated that certain hybrids exhibit promising DPP-IV inhibitory activity with IC50 values as low as 0.76 nM , indicating their potential utility in developing antidiabetic therapies .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the quinazoline scaffold significantly impact biological activity. Key observations include:
- The introduction of electron-withdrawing groups enhances potency against cancer cells.
- Alkyl or aryl substitutions at specific positions on the quinazoline ring can lead to improved enzyme inhibition profiles.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological efficacy of this compound and its analogs:
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
